4-nitro-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N1-(4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is a C-nitro compound.
Scientific Research Applications
Chemical Behavior and Structure
A study by Biagi et al. (1996) explored a structure analogous to 4-nitro-N-(1,2,4-triazol-4-yl)benzamide, focusing on its chemical behavior and confirming its structure through chemical and spectroscopic methods. This research contributes to understanding the fundamental properties of similar compounds (Biagi et al., 1996).
Corrosion Inhibition
Chaitra et al. (2015) investigated triazole derivatives, including structures similar to 4-nitro-N-(1,2,4-triazol-4-yl)benzamide, for their effectiveness as corrosion inhibitors on mild steel. The study highlighted the compounds' efficiency in reducing corrosion, particularly in acidic media (Chaitra et al., 2015).
Synthesis of Related Compounds
Research by Daoud et al. (2010) on the synthesis of various triazole compounds, including those with similar structures to 4-nitro-N-(1,2,4-triazol-4-yl)benzamide, provides insights into the methodologies for creating such compounds. This study is significant for understanding the synthetic routes and applications of these chemicals (Daoud et al., 2010).
Fungicidal Activity
A study by Zhenhua et al. (2020) on the synthesis of 1,2,4-triazole benzamide derivatives, closely related to 4-nitro-N-(1,2,4-triazol-4-yl)benzamide, evaluated their antifungal activities. This research is pertinent for understanding the potential agricultural and pharmaceutical applications of these compounds (Zhenhua et al., 2020).
Antimycobacterial Activity
Klimesová et al. (2004) examined 1,2,4-triazole 3-benzylsulfanyl derivatives for their in vitro antimycobacterial activity against various strains of Mycobacterium. This research is relevant for the development of new antimicrobial agents (Klimesová et al., 2004).
Theoretical and Structural Studies
Moreno-Fuquen et al. (2019) conducted a study involving theoretical and structural analyses of compounds similar to 4-nitro-N-(1,2,4-triazol-4-yl)benzamide. This research provides valuable insights into the molecular behavior of such compounds (Moreno-Fuquen et al., 2019).
Energetic Materials Development
Research by Xu et al. (2018) on nitrogen-rich salts based on 1,2,4-triazole rings demonstrates the potential of these compounds in developing energetic materials. This study is critical for advancing materials science, especially in the field of explosives and propellants (Xu et al., 2018).
properties
Molecular Formula |
C9H7N5O3 |
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Molecular Weight |
233.18g/mol |
IUPAC Name |
4-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H7N5O3/c15-9(12-13-5-10-11-6-13)7-1-3-8(4-2-7)14(16)17/h1-6H,(H,12,15) |
InChI Key |
HDRXSSZOGQDSNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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